5-hydroxy-1H-indole-3-carbonitrile
Overview
Description
5-Hydroxy-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features a hydroxyl group at the 5-position and a nitrile group at the 3-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
5-Hydroxy-1H-indole-3-carbonitrile has numerous applications in scientific research:
Future Directions
Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Their role in the synthesis of active molecules and potential as precursors for various heterocyclic derivatives make them a promising area of research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-hydroxy-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Given the range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell proliferation, and more.
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1H-indole-3-carbonitrile, like other indole derivatives, can interact with multiple receptors, making it a valuable candidate for the development of new therapeutic agents . It can undergo various biochemical reactions due to its inherent functional groups
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities , suggesting that this compound may have similar effects on cells.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects through similar interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-1H-indole-3-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Leimgruber–Batcho indole synthesis is a well-known method for constructing the indole ring system . This method involves the reaction of o-nitrotoluene with ethyl formate, followed by reduction and cyclization steps.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale operations. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of indole-quinones.
Reduction: Formation of 5-hydroxy-1H-indole-3-amine.
Substitution: Formation of various substituted indole derivatives.
Comparison with Similar Compounds
- 5-Hydroxy-1H-indole-3-carboxylate
- 5-Hydroxy-2-methyl-1H-indole
- 5-Fluoro-1H-indole-3-carbonitrile
Comparison: 5-Hydroxy-1H-indole-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, 5-hydroxy-1H-indole-3-carboxylate has a carboxylate group instead of a nitrile group, leading to different chemical properties and applications .
Properties
IUPAC Name |
5-hydroxy-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKOJSYDMZPWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442658 | |
Record name | 3-Cyano-5-hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197512-21-3 | |
Record name | 3-Cyano-5-hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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